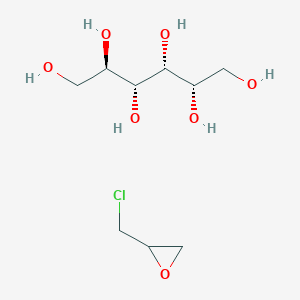
N-Nitroso-N(2)-fluorenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Nitroso-N(2)-fluorenylacetamide (NFA) is a synthetic compound that is widely used in scientific research. It is a potent carcinogen that has been shown to induce tumors in various animal models. NFA is commonly used in the laboratory to study the mechanisms of carcinogenesis and to develop new cancer therapies.
Mecanismo De Acción
The mechanism of action of N-Nitroso-N(2)-fluorenylacetamide is not fully understood. However, it is believed that N-Nitroso-N(2)-fluorenylacetamide induces DNA damage and mutations, which can lead to the formation of tumors. N-Nitroso-N(2)-fluorenylacetamide has also been shown to affect various signaling pathways involved in cell growth and proliferation.
Efectos Bioquímicos Y Fisiológicos
N-Nitroso-N(2)-fluorenylacetamide has been shown to induce tumors in various organs, including the liver, lung, and bladder. It has also been shown to cause DNA damage and mutations, which can lead to cancer. N-Nitroso-N(2)-fluorenylacetamide has been shown to affect various signaling pathways involved in cell growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using N-Nitroso-N(2)-fluorenylacetamide in laboratory experiments is its potency as a carcinogen. N-Nitroso-N(2)-fluorenylacetamide is a highly effective tumor-inducing agent that can be used to study the mechanisms of carcinogenesis. However, N-Nitroso-N(2)-fluorenylacetamide is also highly toxic and must be used with caution. In addition, the use of N-Nitroso-N(2)-fluorenylacetamide in laboratory animals raises ethical concerns.
Direcciones Futuras
There are several future directions for research on N-Nitroso-N(2)-fluorenylacetamide. One area of research is the development of new cancer therapies based on the mechanisms of action of N-Nitroso-N(2)-fluorenylacetamide. Another area of research is the development of new animal models for studying the mechanisms of carcinogenesis. Finally, there is a need for further research on the toxicity and safety of N-Nitroso-N(2)-fluorenylacetamide, particularly in humans.
Métodos De Síntesis
N-Nitroso-N(2)-fluorenylacetamide is synthesized by the reaction of fluorenylacetamide with nitrosating agents such as sodium nitrite and hydrochloric acid. The reaction proceeds via the formation of a nitrosamine intermediate, which is then converted to N-Nitroso-N(2)-fluorenylacetamide by acidification.
Aplicaciones Científicas De Investigación
N-Nitroso-N(2)-fluorenylacetamide is widely used in scientific research to study the mechanisms of carcinogenesis. It is a potent carcinogen that has been shown to induce tumors in various animal models. N-Nitroso-N(2)-fluorenylacetamide is commonly used to induce tumors in laboratory animals, which are then used to study the mechanisms of tumor formation and to develop new cancer therapies.
Propiedades
Número CAS |
114119-92-5 |
|---|---|
Nombre del producto |
N-Nitroso-N(2)-fluorenylacetamide |
Fórmula molecular |
C15H12N2O2 |
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
N-(9H-fluoren-2-yl)-N-nitrosoacetamide |
InChI |
InChI=1S/C15H12N2O2/c1-10(18)17(16-19)13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)15/h2-7,9H,8H2,1H3 |
Clave InChI |
PRSSHMQSXCSJIQ-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)N=O |
SMILES canónico |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)N=O |
Otros números CAS |
114119-92-5 |
Sinónimos |
N-nitroso-2-acetylaminofluorene N-nitroso-2-fluorenylacetamide N-nitroso-N(2)-fluorenylacetamide NN-FAT |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Methyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate](/img/structure/B38665.png)
![1-(5,6-dihydro-4H-cyclopenta[b]furan-2-yl)ethanone](/img/structure/B38669.png)


![(2S)-2-[[4-[[4-oxo-2-(trifluoromethyl)-1H-quinazolin-6-yl]methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid](/img/structure/B38675.png)